molecular formula C13H16O B14337963 2,3-Diethyl-2,3-dihydro-1H-inden-1-one CAS No. 107202-98-2

2,3-Diethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14337963
CAS No.: 107202-98-2
M. Wt: 188.26 g/mol
InChI Key: NFXZJGQCRWFSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure, combining a cyclopentanone and a benzene ring. This compound is part of the indanone family, known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2,3-dihydro-1H-inden-1-one typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to ensure high yields and purity. Nickel-catalyzed reductive cyclization of enones is one such method, offering high enantiomeric induction and versatility .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indanones and indenes, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-Diethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Diethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other indanone derivatives, which may have different substituents and, consequently, different properties .

Properties

CAS No.

107202-98-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,3-diethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-3-9-10(4-2)13(14)12-8-6-5-7-11(9)12/h5-10H,3-4H2,1-2H3

InChI Key

NFXZJGQCRWFSJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(=O)C2=CC=CC=C12)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.